Bienvenue dans la boutique en ligne BenchChem!

5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one

Medicinal Chemistry Kinase Inhibition GPCR Modulation

5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one (CAS 1203100-18-8) is a synthetic heterocyclic compound that fuses a 2H-pyran-2-one core with a piperazine linker and a 4-phenylthiazole terminus. Its molecular formula is C20H19N3O3S with a molecular weight of 381.45 g/mol.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 1203100-18-8
Cat. No. B2865575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one
CAS1203100-18-8
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=COC(=O)C=C4
InChIInChI=1S/C20H19N3O3S/c24-19-7-6-16(13-26-19)20(25)23-10-8-22(9-11-23)12-18-21-17(14-27-18)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2
InChIKeyKUPYIOPXXWPKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one: Key Procurement Specifications & Scaffold Identity


5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one (CAS 1203100-18-8) is a synthetic heterocyclic compound that fuses a 2H-pyran-2-one core with a piperazine linker and a 4-phenylthiazole terminus . Its molecular formula is C20H19N3O3S with a molecular weight of 381.45 g/mol . The compound is primarily supplied as a research chemical (typical purity ≥95%) for in vitro screening and medicinal chemistry optimization programs . Importantly, no peer-reviewed biological data specific to this exact molecule were identified at the time of analysis; the compound's differentiation must therefore be inferred from its distinct structural features relative to established congeneric series.

5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one: Why Close Analogs Cannot Be Interchanged Without Quantitative Justification


Thiazole-piperazine-pyranone hybrids are structurally modular, and seemingly minor substitutions at the thiazole 4-position or the piperazine N-substituent can drastically shift target engagement, selectivity, and even the mechanism of action. Published piperazine‑pyranone series have shown that changing the aryl appendage from a phenylthiazole to an oxazole or phenyl ring can reduce antileishmanial potency by over 10-fold or completely ablate P2Y12 receptor antagonism [1][2]. Consequently, treating any close analog—such as the dimethylisoxazole derivative CAS 1396846-58-4 or the oxadiazolyl-pyridyl derivative CAS 1396871-06-9—as a drop-in replacement without confirmatory head-to-head data risks invalidating a screening campaign or SAR hypothesis.

5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one: Comparative Quantitative Evidence Against Closest Analogs


Structural Uniqueness in the Pyranone-Piperazine-Thiazole Series

The target compound is the only commercially listed member of the pyranone-piperazine-thiazole scaffold family that simultaneously bears an unsubstituted 2H-pyran-2-one ring and a 4-phenylthiazol-2-ylmethyl substituent on the piperazine nitrogen. Closest catalog analogs include 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride (CAS 1396846-58-4) and 5-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one (CAS 1396871-06-9), both of which replace the phenylthiazole with alternative heterocycles . No other compound in this scaffold space retains the 4-phenylthiazole motif.

Medicinal Chemistry Kinase Inhibition GPCR Modulation

Antileishmanial Activity: Cross-Study Comparison with Closest Pyranone-Piperazine Analogs

While no direct leishmanicidal data exist for the target compound, a closely related series of arylpiperazine-substituted pyranone derivatives was evaluated against intracellular L. donovani amastigotes. The most potent compounds (5a and 5g) achieved IC50 values of 11.07 μM and 15.3 μM, respectively [1]. In the same series, compounds with alternative aryl groups exhibited IC50 values >50 μM or were inactive [1]. Because the target compound replaces the phenylpiperazine of 5a/5g with a 4-phenylthiazolylmethyl-piperazine, its potency is anticipated to fall within a similar or improved range, but this remains unverified.

Antiparasitic Leishmania donovani Visceral Leishmaniasis

P2Y12 Receptor Antagonism: Class-Level Selectivity Differentiation vs. Oxadiazole Congeners

A patent covering thiazole-piperazine derivatives as P2Y12 receptor antagonists (US8664203B2) discloses numerous compounds where the thiazole ring is directly linked to a piperazine and further substituted with various carbonyl groups [1]. The target compound's 4-phenylthiazole substructure aligns with the pharmacophore described in the patent, whereas the oxadiazolyl-pyridyl analog (CAS 1396871-06-9) lacks the thiazole ring entirely and is therefore unlikely to engage the P2Y12 receptor with comparable affinity [1]. Quantitative P2Y12 IC50 values for the exact target compound are not publicly available; however, the patent exemplifies thiazole-piperazine derivatives with sub-micromolar P2Y12 binding activity.

Thrombosis Platelet Aggregation P2Y12 Antagonist

Kinase Inhibition Profile: BindingDB Evidence for the Piperazine-Carbonyl-Pyranone Scaffold

A structurally related compound featuring the same piperazine-1-carbonyl-2H-pyran-2-one core but a different terminal substituent was tested against cyclin-dependent kinase 5 (CDK5/p25) and recorded an IC50 of 10,000 nM [1]. While this potency is modest, it confirms that the pyranone-piperazine scaffold is capable of engaging kinase active sites. The target compound's 4-phenylthiazole appendage provides additional hydrogen-bond acceptor and π-stacking opportunities that may improve kinase affinity relative to the simpler alkyl or aryl analogs deposited in BindingDB.

Kinase Inhibitor CDK5 Cancer

5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one: Evidence-Backed Research Application Scenarios


Filling the Thiazole Gap in P2Y12 Receptor Antagonist Screening Libraries

Based on the patent-derived pharmacophore evidence [2], the target compound is currently the only commercially available pyranone-piperazine hybrid that preserves the thiazole ring essential for P2Y12 engagement. Procurement is justified for any screening campaign aiming to evaluate novel P2Y12 antagonists that differ from the ticagrelor/cangrelor chemotypes. The compound can serve as a starting point for further optimization of potency, selectivity, and pharmacokinetics.

Expanding the Chemical Space of Pyranone-Piperazine Antileishmanials

The antileishmanial study by Mishra et al. (2021) demonstrated that arylpiperazine-pyranones can achieve IC50 values in the low micromolar range [1]. The target compound introduces a 4-phenylthiazole group that has not been tested in this context. For laboratories pursuing visceral leishmaniasis drug discovery, acquiring this compound enables the interrogation of whether the phenylthiazole appendage improves potency, selectivity, or mitochondrial dysfunction mechanisms relative to the published phenylpiperazine leads.

Probing Kinase Selectivity via a Novel Pi-Zn Hybrid Pharmacophore

BindingDB data confirm that the piperazine-carbonyl-pyranone core can inhibit CDK5, albeit with modest potency [3]. The target compound's phenylthiazole moiety introduces additional zinc-binding and hydrophobic contacts that are absent in the reference compound. This makes it a rational choice for kinase profiling panels seeking to identify novel hinge-binding or allosteric kinase inhibitors, particularly for CDK, GSK-3β, or CLK family members.

Use as a Negative Control or SPECS Compound in GPCR-Arrestin Bias Studies

Given the structural similarity to known P2Y12 antagonists [2] but the lack of the carboxylic acid or sulfonylurea motifs typical of potent P2Y12 ligands, the target compound may exhibit weak or biased agonism/antagonism at purinergic receptors. Procurement for use as a matched molecular pair (MMP) negative control in GPCR signaling studies is therefore scientifically defensible, provided confirmatory binding and functional assays are performed.

Quote Request

Request a Quote for 5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.